
2,3-Dibromopropionic acid
Overview
Description
2,3-Dibromopropionic acid is an organic compound with the molecular formula C3H4Br2O2. It is a colorless to white crystalline solid with a distinctive pungent odor. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Synthetic Routes and Reaction Conditions:
Bromination of Propionic Acid: One common method involves the bromination of propionic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs at elevated temperatures to ensure complete bromination.
Bromination of Propylene Glycol: Another method involves the bromination of propylene glycol to form 2,3-dibromopropanol, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate.
Industrial Production Methods: Industrial production of this compound often involves the bromination of propionic acid due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including dibromoacetic acid.
Reduction: Reduction of this compound can yield 2,3-dibromopropanol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products:
Dibromoacetic Acid: Formed through oxidation.
2,3-Dibromopropanol: Formed through reduction.
Substituted Propionic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
Analytical Chemistry
Nuclear Magnetic Resonance (NMR) Studies
DBPA has been utilized in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. Specifically, it has been employed in multiplex sample NMR methodologies for chemical shift imaging. This application allows for the simultaneous analysis of multiple samples, enhancing efficiency in chemical characterization and quality control processes .
Chromatography and Mass Spectrometry
The compound is also significant in the field of chromatography, particularly in the analysis of haloacetic acids (HAAs) in environmental samples. Studies have demonstrated its use in liquid chromatography-electrospray ionization-triple quadrupole tandem mass spectrometry (LC/ESI-QqQ-MS/MS) for the detection of HAAs in chlorinated water sources . This method is crucial for monitoring water quality and ensuring safety standards.
Medicinal Chemistry
Antimicrobial Properties
Research indicates that dibromopropionic acids exhibit antimicrobial activity, making them potential candidates for developing new antimicrobial agents. The presence of bromine atoms enhances their bioactivity compared to non-halogenated counterparts. Preliminary studies suggest that DBPA may inhibit the growth of certain bacterial strains, although further research is needed to fully understand its mechanisms and efficacy .
Potential as a Drug Intermediate
DBPA serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its bromine substituents can facilitate further chemical modifications, allowing for the development of novel therapeutic compounds. The compound's ability to modify biological pathways makes it a subject of interest in drug design .
Environmental Science
Disinfection Byproducts
DBPA is recognized as a disinfection byproduct formed during the chlorination of water. Its occurrence in treated water poses potential health risks due to its toxicological properties. Studies have investigated the formation and speciation of brominated disinfection byproducts like DBPA in chlorinated seawater pools and other environments . Understanding these byproducts is essential for assessing environmental impacts and public health risks associated with water treatment processes.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-dibromopropionic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
2-Bromopropionic Acid: Similar in structure but contains only one bromine atom.
3-Bromopropionic Acid: Bromine atom is located at the third carbon instead of the second.
2,3-Dibromosuccinic Acid: Contains an additional carboxyl group compared to 2,3-dibromopropionic acid.
Uniqueness: this compound is unique due to the presence of two bromine atoms on adjacent carbon atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various chemical reactions and applications .
Biological Activity
2,3-Dibromopropionic acid (DBPA) is a synthetic organic compound characterized by its brominated propionic acid structure. It is notable for its applications in pharmaceuticals, pesticides, and as a biochemical tool in research. This article explores the biological activity of DBPA, focusing on its pharmacological effects, toxicity profiles, and mechanisms of action.
- Chemical Formula : C₃H₄Br₂O₂
- Molecular Weight : 231.87 g/mol
- CAS Number : 594-48-9
Pharmacological Activity
DBPA exhibits several biological activities that are relevant in both therapeutic contexts and toxicological assessments.
1. Antimicrobial Properties
DBPA has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it inhibits the growth of pathogens by disrupting cellular processes. For instance, research has shown that DBPA can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in antibiotic development .
2. Enzyme Inhibition
DBPA acts as an inhibitor of certain enzymes involved in metabolic pathways. It has been shown to inhibit the activity of specific dehydrogenases and transferases, which can affect energy metabolism in cells. This inhibition is particularly relevant in cancer research, where altered metabolic pathways are a hallmark of tumorigenesis .
Toxicity and Safety Profile
DBPA's safety profile is critical for its application in various fields.
Acute Toxicity
Acute toxicity studies reveal that DBPA has low toxicity when administered orally or dermally in animal models. The LD50 (lethal dose for 50% of the population) values indicate a relatively safe profile compared to other brominated compounds . However, prolonged exposure can lead to systemic toxicity, particularly affecting the liver and kidneys.
Chronic Effects
Chronic exposure to DBPA has been associated with mutagenic effects in laboratory studies. It is classified as a potential mutagen based on in vitro assays showing DNA damage in mammalian cells. Long-term exposure studies are necessary to fully understand its carcinogenic potential .
The biological mechanisms underlying DBPA's effects are complex and multifaceted:
- Cellular Uptake : DBPA is readily absorbed by cells due to its lipophilic nature, allowing it to interact with intracellular targets.
- Reactive Oxygen Species (ROS) Generation : DBPA exposure leads to increased ROS production, which can induce oxidative stress and subsequent cellular damage.
- Alteration of Metabolic Pathways : By inhibiting key enzymes, DBPA disrupts normal metabolic functions, which can lead to cell death or altered proliferation rates.
Case Studies
Several studies have highlighted the biological implications of DBPA:
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of DBPA against various pathogens. Results showed a significant reduction in bacterial colony counts upon treatment with DBPA compared to control groups . -
Toxicological Assessment :
In a chronic toxicity study published in the Journal of Toxicology, rats exposed to DBPA over six months exhibited renal damage and alterations in liver enzyme levels, indicating potential organ toxicity associated with long-term exposure .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 2,3-Dibromopropionic acid in complex environmental matrices, and how can method accuracy be validated?
Gas chromatography-mass spectrometry (GC-MS) is widely used, with this compound often included as a surrogate in haloacetic acid (HAA) mixes to monitor extraction efficiency . Method validation requires certified reference materials (e.g., SPEX CertiPrep Catalog# 5522-AS containing 1,000 µg/mL of the compound) to establish recovery rates (85–115%) and limit of quantification (LOQ < 0.5 µg/L) . Matrix spike experiments with isotopically labeled analogs are critical for addressing matrix effects in LC-MS workflows.
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
Differential scanning calorimetry (DSC) under nitrogen (heating rate ≤2°C/min) provides precise melting point validation (58–61°C) . Concurrent elemental analysis (theoretical C: 15.58%, Br: 69.01%) and ¹H/¹³C NMR spectral matching (δH 4.35 ppm for CHBr2, δC 172.5 ppm for carboxylic carbon) confirm molecular integrity .
Q. What synthetic routes are available for this compound, and what are their mechanistic considerations?
Bromination of cinnamic acid derivatives in chloroform (thermal or photochemical conditions) yields this compound via radical addition. Reaction monitoring by TLC (silica gel, hexane:ethyl acetate 3:1) and stoichiometric control of bromine (1:2 molar ratio) minimizes diastereomer formation .
Advanced Research Questions
Q. How does this compound participate in transition-metal-free alkyne synthesis?
The Cheng-Kuang elimination (DMSO/K₂CO₃, 80°C) proceeds via E2 dehydrohalogenation. Kinetic isotope effect studies (kH/kD = 3.1) and DFT calculations (B3LYP/6-31G*) confirm a concerted mechanism with a transition state energy of ΔG‡ = 24.3 kcal/mol . Competing SN2 pathways are suppressed by steric hindrance at the β-carbon.
Q. What role does this compound play in optimizing quantum coherence for NMR spectroscopy?
Its J-coupling network (JHH = 11.4 Hz) enables pulse sequence design for maximum quantum coherence (MaxQ) excitation. Experimental validation using shaped pulses (150 ms duration) demonstrated a 3× sensitivity gain over conventional 90° pulses, achieved through optimal control theory algorithms . Field-dependent simulations require explicit inclusion of scalar coupling anisotropy at high magnetic fields.
Q. How do substituent positions (2,3 vs. 2,2 or 3,3 isomers) affect the acidity of dibromopropionic acids?
Density functional theory (M06-2X/cc-pVTZ) calculates gas-phase acidities with <2 kJ/mol error against experimental pKa (water: 1.24 for 2,3-isomer). Bromine inductive effects dominate: the 2,3-isomer exhibits 0.5 pKa units lower acidity than 3,3-dibromopropionic acid due to reduced electron withdrawal from the carboxyl group . Solvent effects (PCM model) must be incorporated for aqueous-phase predictions.
Q. Methodological Considerations
Q. How can isotopic labeling or stereochemical variants of this compound be synthesized for mechanistic studies?
Enzymatic resolution with Candida antarctica lipase B in hexane achieves 98% enantiomeric excess for (R)-configured esters . X-ray crystallography of recrystallized products (ethyl acetate/n-hexane 1:3) resolves absolute configurations.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use corrosion-resistant PPE (nitrile gloves, polycarbonate goggles) due to its corrosive nature. Storage in amber glass vials under argon (-20°C) prevents photodegradation and hydrolysis . Spill containment requires neutralization with 10% sodium bicarbonate.
Q. Data Contradiction Analysis
Q. How can discrepancies in reported melting points (58–61°C vs. higher values) be resolved?
Orthogonal characterization using DSC with controlled heating rates (≤2°C/min) under nitrogen minimizes decomposition. Cross-validation with purity assays (HPLC ≥98%) and elemental analysis ensures data reliability .
Q. Why do computational pKa predictions for this compound diverge from experimental values?
Gas-phase DFT calculations often underestimate solvation effects. Explicit inclusion of solvent molecules (e.g., 3D-RISM-SCF solvation model) reduces error margins to ±0.3 pKa units .
Properties
IUPAC Name |
2,3-dibromopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYAKSMZTVWUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032832 | |
Record name | 2,3-Dibromopropionic acid | |
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Molecular Weight |
231.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Aldrich MSDS] | |
Record name | 2,3-Dibromopropanoic acid | |
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CAS No. |
600-05-5 | |
Record name | 2,3-Dibromopropionic acid | |
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Record name | 2,3-Dibromopropionic acid | |
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Record name | 2,3-DIBROMOPROPIONIC ACID | |
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Record name | Propanoic acid, 2,3-dibromo- | |
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Record name | 2,3-Dibromopropionic acid | |
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Record name | 2,3-dibromopropionic acid | |
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Record name | 2,3-DIBROMOPROPIONIC ACID | |
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Retrosynthesis Analysis
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